3-Amino-1-(3-ethoxypropyl)thiourea
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Overview
Description
3-Amino-1-(3-ethoxypropyl)thiourea is an organosulfur compound with the molecular formula C₆H₁₅N₃OS It is a derivative of thiourea, where the thiourea core is substituted with an amino group and an ethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-ethoxypropyl)thiourea can be achieved through several methods. One common approach involves the reaction of an appropriate amine with carbon disulfide in an aqueous medium, followed by the addition of an alkylating agent to introduce the ethoxypropyl group . Another method involves the reaction of isocyanates with amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-ethoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or ethoxypropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(3-ethoxypropyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-ethoxypropyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and pathways . The specific molecular targets and pathways depend on the context of its application, such as its use as a catalyst or a therapeutic agent.
Comparison with Similar Compounds
3-Amino-1-(3-ethoxypropyl)thiourea can be compared with other thiourea derivatives, such as:
Thiourea (SC(NH₂)₂): The parent compound, which lacks the amino and ethoxypropyl substitutions.
1,3-Diethylthiourea: A derivative with ethyl groups instead of the ethoxypropyl group.
1-Phenyl-2-thiourea: A derivative with a phenyl group substitution.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1-amino-3-(3-ethoxypropyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3OS/c1-2-10-5-3-4-8-6(11)9-7/h2-5,7H2,1H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXHBRYLGSJMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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